molecular formula C11H15ClO B1581259 2-Chloro-4-(tert-pentyl)phenol CAS No. 5323-65-9

2-Chloro-4-(tert-pentyl)phenol

Cat. No. B1581259
CAS RN: 5323-65-9
M. Wt: 198.69 g/mol
InChI Key: UKTIQCCWPKUZKD-UHFFFAOYSA-N
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Description

2-Chloro-4-(tert-pentyl)phenol is an organic compound with the molecular formula C11H15ClO . It has a molecular weight of 198.69 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(tert-pentyl)phenol consists of a phenol group with a chlorine atom at the 2nd position and a tert-pentyl group at the 4th position .


Physical And Chemical Properties Analysis

2-Chloro-4-(tert-pentyl)phenol has a boiling point of 257℃ . It has a density of 1.085 . It is sparingly soluble in chloroform and slightly soluble in DMSO and methanol .

Scientific Research Applications

Synthesis Techniques

  • Super Solid Acid as a Catalyst : Du Fei (2001) explored a new technology for synthesizing 2,4-di-ter-pentyl-phenol, closely related to 2-Chloro-4-(tert-pentyl)phenol, using super solid acid as a catalyst. This method offers a simple, non-polluting process with high efficiency and stable product quality, suggesting its potential for industrial application (Du Fei, 2001).

Chemical Structure Analysis

  • Crystal Structure Determination : Park et al. (2014) analyzed the crystal structure of a compound similar to 2-Chloro-4-(tert-pentyl)phenol, providing insights into its molecular conformation and interactions, essential for understanding its chemical behavior and potential applications (Park, Ramkumar, & Parthiban, 2014).

Polymer Stabilization

  • Thermal Stability of Polymers : Yachigo et al. (1993) studied compounds structurally similar to 2-Chloro-4-(tert-pentyl)phenol, like 2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, demonstrating their effectiveness in stabilizing polymers against thermal degradation. This indicates the potential use of 2-Chloro-4-(tert-pentyl)phenol in enhancing polymer durability (Yachigo, Ida, Sasaki, Inoue, & Tanaka, 1993).

Catalysis and Reactions

  • Dirhodium-Catalyzed Phenol and Aniline Oxidations : Ratnikov et al. (2011) researched how dirhodium caprolactamate, effective for generating the tert-butylperoxy radical from tert-butyl hydroperoxide, can oxidize para-substituted phenols. This process, potentially applicable to 2-Chloro-4-(tert-pentyl)phenol, offers insights into novel oxidation methods for phenols and anilines (Ratnikov, Farkas, McLaughlin, Chiou, Choi, El-khalafy, & Doyle, 2011).

Endocrine Disrupting Effects

  • Endocrine Disrupting Effects of Phenols : Li, Ma, and Wang (2010) investigated the endocrine disrupting effects of various phenols, including compounds similar to 2-Chloro-4-(tert-pentyl)phenol. Their ability to activate or inhibit different types of nuclear receptors provides essential data for assessing the potential health impacts of 2-Chloro-4-(tert-pentyl)phenol (Li, Ma, & Wang, 2010).

Environmental Impact

  • Visible-Light-Induced Photocatalytic Degradation : Kim and Choi (2005) explored the degradation of chlorophenol under visible light in the presence of TiO2. Their findings could inform environmental applications of 2-Chloro-4-(tert-pentyl)phenol, such as its photocatalytic degradation or its role in environmental remediation (Kim & Choi, 2005).

Safety And Hazards

2-Chloro-4-(tert-pentyl)phenol is harmful if swallowed and causes skin irritation and serious eye damage. It may also cause respiratory irritation and long-lasting harmful effects to aquatic life .

properties

IUPAC Name

2-chloro-4-(2-methylbutan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTIQCCWPKUZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967781
Record name 2-Chloro-4-(2-methylbutan-2-yl)phenol
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Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(tert-pentyl)phenol

CAS RN

5323-65-9, 73090-69-4
Record name Phenol, 2-chloro-4-(1,1-dimethylpropyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloro-4-tert-amylphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5323-65-9
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Record name 2-Chloro-4-(2-methylbutan-2-yl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(2-methylbutan-2-yl)phenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
王点点, 李喜龙, 朱银华, 华一敏 - 中国药学杂志, 2022 - journal11.magtechjournal.com
: 目的考察药用丁基胶塞与13 价肺炎球菌多糖结合疫苗的相容性. 方法采用高效液相色谱 二极管阵列检测器 电雾式检测器(HPLC DAD CAD) 同时测定胶塞和疫苗中抗氧剂, 硫化剂, 软…
Number of citations: 2 journal11.magtechjournal.com

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